The synthesis of cis-Zearalenone has been explored through various methodologies. One notable approach involves macrolactonization techniques. For instance, Corey and Nicolaou developed a method that yielded the 14-membered lactone structure of zearalenone with a 75% efficiency. Their process utilized dry xylene as a solvent and required reflux conditions over 30 to 50 hours for optimal results .
Another significant synthesis route was reported by Tsuji et al., which involved palladium-catalyzed carbonylation followed by intramolecular alkylation. This method highlighted the use of specific reagents and reaction conditions that facilitated the formation of zearalenone derivatives with high yields .
The synthetic pathways often involve multiple steps, including oxidation, reduction, and protection-deprotection strategies to achieve the desired molecular structure. For example, the synthesis may start from readily available natural products or simpler synthetic precursors that undergo several transformations to yield cis-Zearalenone.
Cis-Zearalenone has a complex molecular structure characterized by a 14-membered lactone ring. Its chemical formula is CHO, indicating the presence of multiple hydroxyl groups and an unsaturated lactone moiety.
The molecular weight of cis-Zearalenone is approximately 314.37 g/mol. The compound's structural features include:
Cis-Zearalenone undergoes various chemical reactions that can alter its structure and biological activity. Notably, it can participate in isomerization reactions under UV light, converting between its cis and trans forms. This photochemical process can significantly impact its estrogenic activity .
In vitro studies have shown that cis-Zearalenone can be metabolized by liver microsomes, leading to the formation of glucuronide conjugates that reduce its free estrogenic activity . These metabolic pathways are crucial for understanding how cis-Zearalenone behaves in biological systems.
Cis-Zearalenone exerts its biological effects primarily through interaction with estrogen receptors. It mimics the action of natural estrogens by binding to these receptors, leading to various physiological responses such as changes in gene expression related to reproductive functions.
Research indicates that cis-Zearalenone binds effectively to estrogen receptor alpha with an affinity comparable to that of estradiol, suggesting its potential role as an endocrine disruptor . This binding can influence reproductive health in both animals and humans.
Cis-Zearalenone is typically a white crystalline solid at room temperature. It has a melting point range from 130°C to 132°C, which indicates its stability under normal conditions.
Relevant data from analytical methods such as nuclear magnetic resonance spectroscopy has confirmed the identity and purity of synthesized cis-Zearalenone standards .
Cis-Zearalenone is primarily studied for its toxicological effects and potential health risks associated with food safety. Its applications include:
Phase I metabolism initiates the biotransformation of xenobiotics through functionalization reactions, rendering them more hydrophilic for subsequent conjugation and excretion. For cis-ZEN, these reactions primarily involve reduction and hydroxylation, catalyzed by hepatic enzymes.
Studies using rat and human liver microsomes reveal significant interspecies differences in cis-ZEN metabolism. Kinetic analyses employing the substrate depletion approach demonstrate no substantial difference in depletion rate constants or half-lives between cis-* and trans-ZEN in rat microsomes. Conversely, in human microsomes, cis-ZEN is depleted approximately 1.4-fold faster than its trans-isomer. This suggests a more efficient metabolic clearance of cis-ZEN in humans, potentially altering its biological residence time and toxicity profile. High-resolution mass spectrometry (HRMS) analyses confirm extensive metabolization in both species, generating multiple Phase I metabolites [1].
Table 1: Kinetic Parameters of cis-ZEN Depletion in Liver Microsomes
Species | Rate Constant (min⁻¹) | Half-Life (min) | Depletion Ratio (cis/trans-ZEN) |
---|---|---|---|
Rat | 0.042 ± 0.005 | 16.5 ± 2.0 | 1.0 (no significant difference) |
Human | 0.058 ± 0.007 | 12.0 ± 1.5 | 1.4 ± 0.2 |
The primary Phase I pathway for cis-ZEN involves carbonyl reduction at the C6' position, yielding stereoisomeric alcohols: α-cis-zearalenol (α-cis-ZEL) and β-cis-zearalenol (β-cis-ZEL). This reaction is catalyzed by microsomal hydroxysteroid dehydrogenases (HSDs). In rat liver microsomes, α-cis-ZEL is identified as a major metabolite, while human microsomes predominantly generate monohydroxylated cis-ZEN derivatives. Co-chromatography with synthesized authentic standards confirms the identity of α- and β-cis-ZEL. Three core metabolic routes are identified:
As highlighted in Table 1, the kinetic disparity between cis- and trans-ZEN is species-dependent. The similar depletion kinetics in rats suggest comparable enzymatic handling of both isomers. In humans, however, the faster depletion of cis-ZEN implies either enhanced affinity for the metabolizing enzymes (e.g., specific HSD isoforms or cytochrome P450 enzymes) or access to alternative metabolic routes. This kinetic difference underscores the necessity of evaluating cis-ZEN independently rather than extrapolating data from trans-ZEN studies, particularly for human health risk assessments [1] [10].
Phase II metabolism conjugates Phase I metabolites (or parent compounds) with endogenous hydrophilic molecules, facilitating biliary or urinary excretion. cis-ZEN and its Phase I metabolites undergo significant conjugation.
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is the dominant conjugation pathway for cis-ZEN derivatives. Research using human intestinal Caco-2 cell models (differentiated to mimic small intestinal enterocytes) demonstrates efficient glucuronidation of ZEN isomers and their reduced metabolites (ZELs). Sulfation, catalyzed by sulfotransferases (SULTs), also occurs but is less predominant. These conjugates are actively transported into the intestinal lumen via efflux transporters (e.g., MRP2, BCRP) or returned to the systemic circulation via the portal vein. This process establishes enterohepatic circulation, prolonging the compound's systemic exposure and potential toxicity despite conjugation primarily being a detoxification step. cis-ZEN glucuronides identified in vitro are predicted to follow similar excretion pathways as their trans-counterparts [6] [7].
"Masked" mycotoxins refer to forms conjugated to polar molecules (e.g., glucose, sulfate) by plants, fungi, or the host organism, often escaping routine detection. cis-ZEN can give rise to or be derived from such forms:
The metabolic fate and potential toxicity of cis-ZEN vary dramatically across animal species, primarily due to differences in hepatic enzyme expression and gut microbial composition.
Table 2: Key Interspecies Metabolic Differences Impacting cis-ZEN Bioactivation
Species | Dominant Phase I Metabolite | Estrogenic Potency of Metabolite | Key Metabolic Feature | Overall Sensitivity |
---|---|---|---|---|
Swine | α-ZEL (predicted for cis-ZEN) | High (↑↑↑) | High α-reductase activity | High |
Poultry | β-ZEL | Low (↑) | Efficient glucuronidation; Gut microbial degradation | Low |
Ruminants | ZAN / Non-estrogenic metabolites | Very Low (→) | Extensive rumen microbial biotransformation | Low |
Beyond primary hepatic metabolism, gut microorganisms significantly influence cis-ZEN fate through secondary biotransformation:
Table 3: Gut Microbial Metabolites and Key Bacteria Associated with cis-ZEN/ZEN Metabolism
Microbial Process | Key Metabolites Produced | Key Bacterial Genera Involved (Examples) | Toxicological Consequence |
---|---|---|---|
Hydrolysis of Conjugates | Free cis-ZEN | Diverse microbiota with hydrolytic enzymes | Increased bioavailability & toxicity |
Reduction to ZOLs | α-cis-ZEL, β-cis-ZEL | Streptococcus, Enterococcus | Potentially increased (α) or decreased (β) estrogenicity |
Deep Degradation | Non-estrogenic small molecules | Clonostachys rosea, Specific probiotics | Detoxification |
Production of Harmful Metabolites | Phenylacetylglycine, Glyceric acid | Prevotella, Ruminococcus (in dysbiosis) | Exacerbated liver damage (↑ AST) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7